N-tert-butyl-2-fluoro-benzenesulfonamide
Description
N-tert-butyl-2-fluoro-benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at the 2-position and a tert-butyl group attached to the sulfonamide nitrogen. Sulfonamides are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable reactivity, and bioactivity.
Properties
Molecular Formula |
C10H14FNO2S |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-tert-butyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 |
InChI Key |
MVYVJJIIBHYOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-tert-butyl-2-fluoro-benzenesulfonamide with structurally related sulfonamides and acetamides:
Key Comparisons
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (): Dichloro and phenyl substituents increase molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
Synthetic Efficiency :
- N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide (): Synthesized via a multicomponent reaction with 95% yield, demonstrating high efficiency. This method contrasts with traditional sulfonamide syntheses (e.g., sulfonyl chloride + amine).
Structural Complexity :
- The bis-sulfonamide in features a rigid ethylidene linker and multiple tert-butyl groups, which may confer unique conformational stability and steric hindrance, relevant in catalysis or supramolecular chemistry.
Detailed Research Findings
Physicochemical Properties
- Melting Points : The acetamide analog () exhibits a sharp melting point (155–157°C), suggesting high crystallinity, whereas sulfonamides with bulky substituents (e.g., ) may have lower melting points due to steric disruption.
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